molecular formula C13H10F2O2 B6373809 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261918-23-3

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No.: B6373809
CAS No.: 1261918-23-3
M. Wt: 236.21 g/mol
InChI Key: PHTBLKSDHNYRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% (3F4FMPP) is a compound belonging to the class of organic compounds known as phenols. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 134-135°C. 3F4FMPP is a versatile compound that has a wide range of applications in the fields of analytical chemistry, pharmaceuticals, and materials science. The compound is used as a reagent in a variety of chemical reactions and is also used as an intermediate in the synthesis of other compounds. In addition, 3F4FMPP has been investigated for its potential biological and pharmacological activities.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its potential scientific applications, such as its use as a reagent in a variety of chemical reactions. It has also been investigated for its potential biological and pharmacological activities. In particular, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its anti-inflammatory and anti-oxidant activities, as well as its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% may also act as an anti-inflammatory agent, reducing inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant activities, as well as the ability to inhibit the growth of certain cancer cells. In addition, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to have an effect on the central nervous system, as it has been found to reduce anxiety and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments is its high purity (95%), which allows for accurate and reproducible results. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. One of the main limitations of using 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments is its insolubility in water, which can make it difficult to work with in some applications.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95%. One potential direction is the development of new methods for the synthesis of the compound. In addition, further research could be conducted to explore the compound’s potential biological and pharmacological activities. Finally, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% could be investigated for its potential applications in materials science and other fields.

Synthesis Methods

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% can be synthesized through the reaction of 2-fluoro-5-methoxyphenol and 3-chloro-4-fluorophenol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and is typically performed at a temperature of 80-90°C. The reaction yields a yield of 95% 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)phenol, 95%.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-5-12(14)11(7-9)10-4-2-8(16)6-13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTBLKSDHNYRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684288
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-23-3
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.